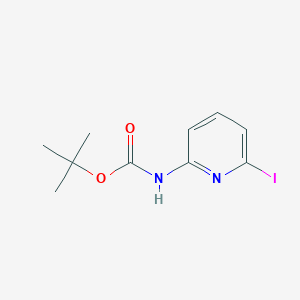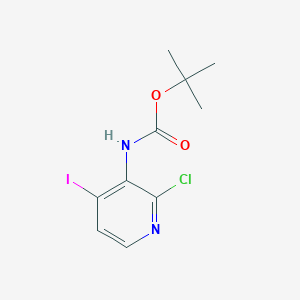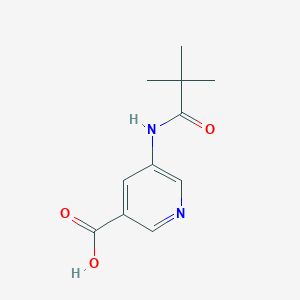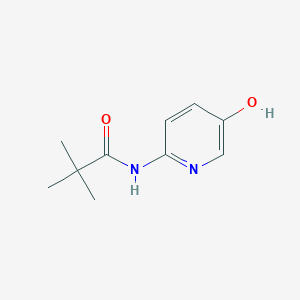![molecular formula C16H17FN2O4 B1345332 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1017384-80-3](/img/structure/B1345332.png)
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid” is a chemical compound with the empirical formula C12H13FN2O . It is also known by other names such as 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .
Synthesis Analysis
The synthesis of this compound involves reactions with different substituted aromatic/heterocyclic acid chlorides . The obtained product displayed the three aromatic protons, doublet of doublet at 7.84, doublet at 7.37 and a triplet at 7.20, which were assigned for the three protons of the 6-fluoro-1,2-benzisoxazole moiety in addition to their substituents proton peaks .
Molecular Structure Analysis
The molecular structure of this compound includes a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . The InChI string of this compound is InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .
Chemical Reactions Analysis
This compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 59-64 °C . Its molecular weight is 220.24 g/mol .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Applications
A significant application of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid derivatives is in antiproliferative studies. A study by Prasad et al. (2009) synthesized various derivatives of this compound, evaluating their antiproliferative activity against human skin fibroblast cells and carcinoma cells. These derivatives showed potent antiproliferative activity, particularly compounds 5a, 5d, and 5k.
Structural Studies and Novel Derivative Synthesis
The compound has been a focus in structural studies and novel derivative synthesis. For instance, Wang, Zhou, & Hu (2006) researched its crystalline forms, which is crucial for understanding its pharmacological properties. Additionally, Jiangxi (2014) synthesized related substances of Iloperidone, including variants of this compound, for quality control purposes.
Antimicrobial Studies
Derivatives of this compound have also shown promising results in antimicrobial studies. Priya et al. (2005) synthesized novel derivatives that exhibited significant antimicrobial activity against various pathogenic strains, outperforming some standard drugs.
Antimicrobial and Anti-inflammatory Activities
Further exploring its antimicrobial potential, Rathod et al. (2008) synthesized a series of derivatives that showed good anti-inflammatory and antimicrobial activity. This dual functionality highlights the compound's versatility in drug development.
Other Applications
Additionally, the compound has been investigated in various other applications, such as in the synthesis of fluoroquinolones with antibacterial properties Huang et al. (2010) and as a molecular probe for nanoparticles Bekere et al. (2013). These varied studies underscore the compound's broad potential in scientific research beyond its pharmacological use.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCZUKWKLGQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

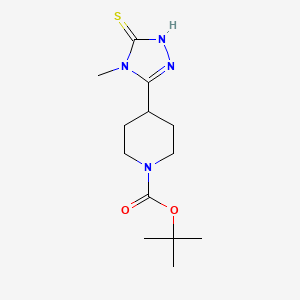
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)
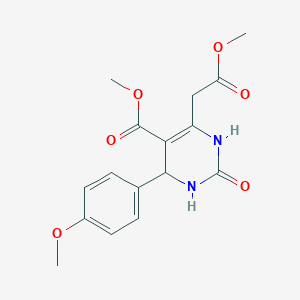
![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)
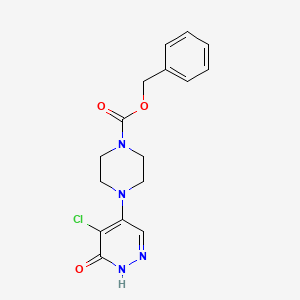
![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)
![ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1345262.png)
![Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate](/img/structure/B1345266.png)

